7,8-Dichloroquinoline-2-carbaldehyde
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Overview
Description
7,8-Dichloroquinoline-2-carbaldehyde is a chemical compound characterized by its quinoline core structure with two chlorine atoms at positions 7 and 8, and a formyl group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dichloroquinoline-2-carbaldehyde typically involves the chlorination of quinoline followed by formylation. One common method is the Vilsmeier-Haack reaction, where quinoline is reacted with phosphorus oxychloride (POCl3) and N-methylformamide (NMF) to introduce the formyl group.
Industrial Production Methods: On an industrial scale, the compound is produced through optimized reaction conditions to ensure high yield and purity. This involves controlling temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 7,8-Dichloroquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The chlorine atoms can be reduced to hydrogen atoms.
Substitution: The chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: 7,8-Dichloroquinoline-2-carboxylic acid.
Reduction: 7,8-Dihydroquinoline-2-carbaldehyde.
Substitution: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
7,8-Dichloroquinoline-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of antimalarial and anticancer agents.
Industry: It is used in the manufacture of dyes, pigments, and other chemical products.
Mechanism of Action
7,8-Dichloroquinoline-2-carbaldehyde is similar to other chlorinated quinoline derivatives, such as 2,8-Dichloroquinoline-3-carbaldehyde and 6,7,8-trisubstituted-2-oxo-1,2-dihydro-quinoline-3-carbaldehydes
Comparison with Similar Compounds
2,8-Dichloroquinoline-3-carbaldehyde
6,7,8-trisubstituted-2-oxo-1,2-dihydro-quinoline-3-carbaldehydes
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Properties
IUPAC Name |
7,8-dichloroquinoline-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO/c11-8-4-2-6-1-3-7(5-14)13-10(6)9(8)12/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUYBXCNCFZISL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CC(=C2Cl)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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